molecular formula C10H8N2O4 B8575441 5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 52036-15-4

5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No. B8575441
M. Wt: 220.18 g/mol
InChI Key: BNLLHJGHQCBBLG-UHFFFAOYSA-N
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Patent
US04672127

Procedure details

5-(3,4-Dihydroxybenzylidene)-hydantoin was prepared in the same manner as in Example 4, except that 45.7 g (0.25 mol) of L-lysine.hydrochloride and 69.1 g (0.50 mol) of 3,4-dihydroxybenzaldehyde were used in lieu of glycine and p-hydroxybenzaldehyde, respectively. During the reaction, the pH of the reaction mixture was 9.4 to 9.2.
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)CCCCN.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[OH:21])[CH:16]=O.[NH2:22]CC(O)=O.OC1C=CC([CH:32]=[O:33])=CC=1>>[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[OH:21])[CH:16]=[C:3]1[NH:2][C:32](=[O:33])[NH:22][C:9]1=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
45.7 g
Type
reactant
Smiles
Cl.N[C@@H](CCCCN)C(=O)O
Name
Quantity
69.1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C2C(NC(N2)=O)=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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